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molecular formula C12H17BFNO2 B1443371 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 710348-95-1

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B1443371
M. Wt: 237.08 g/mol
InChI Key: VQRPRRMKMAREJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07411072B2

Procedure details

Combine 1-fluoro-3-iodo-5-nitrobenzene 2-(3-Fluoro-5-nitro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (940 mg, 3.5 mmol), 5% palladium on carbon (˜60% H2O, 200 mg), and anhydrous ethanol (25 mL). Purge and fill the reaction vessel with hydrogen three times. Stir the reaction mixture under 1 atm of hydrogen. When the reaction is complete by LCMS, filter the reaction mixture through celite to remove the catalyst and wash the filter cake with ethanol. Strip to dryness and purify the crude product by flash chromatography (25% ethyl acetate/hexanes) and combine product fractions. Strip to dryness to provide the crude product. LCMS (APCI-pos): mass 238.2 (M+1), Purity by LCMS (UV area percent): 85%. 1HNMR (CDCl3, 400 MHz): δ6.88-6.83 (m, 2H), 6.47-6.43 (m, 1H), 3.55-3.9 (bs, 2H), 1.32 (s, 12H)
Name
1-fluoro-3-iodo-5-nitrobenzene 2-(3-Fluoro-5-nitro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([B:11]2[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]2)[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.FC1C=C([N+]([O-])=O)C=C(I)C=1>[Pd].C(O)C>[F:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([B:11]2[O:15][C:14]([CH3:16])([CH3:17])[C:13]([CH3:19])([CH3:18])[O:12]2)[CH:3]=1 |f:0.1|

Inputs

Step One
Name
1-fluoro-3-iodo-5-nitrobenzene 2-(3-Fluoro-5-nitro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Quantity
940 mg
Type
reactant
Smiles
FC=1C=C(C=C(C1)[N+](=O)[O-])B1OC(C(O1)(C)C)(C)C.FC1=CC(=CC(=C1)[N+](=O)[O-])I
Step Two
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
Stir the reaction mixture under 1 atm of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purge
FILTRATION
Type
FILTRATION
Details
filter the reaction mixture through celite
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
WASH
Type
WASH
Details
wash the filter cake with ethanol
CUSTOM
Type
CUSTOM
Details
Strip to dryness and purify the crude product by flash chromatography (25% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)B1OC(C(O1)(C)C)(C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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